Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate is a chemical compound with the molecular formula C13H20O4 and a molecular weight of 240.3 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane moiety fused to an acrylate group. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate typically involves the reaction of 1,4-dioxaspiro[4.5]decane with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product . Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions and advanced equipment .
Analyse Chemischer Reaktionen
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acrylate group can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving group.
Addition: The double bond in the acrylate group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Wirkmechanismus
The mechanism of action of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. The acrylate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.5]decan-8-ol: A related compound with a hydroxyl group instead of an acrylate group.
Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate: A compound with a similar spirocyclic structure but different functional groups.
The uniqueness of Ethyl 3-(1,4-Dioxaspiro[4
Eigenschaften
Molekularformel |
C13H20O4 |
---|---|
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
ethyl (E)-3-(1,4-dioxaspiro[4.5]decan-8-yl)prop-2-enoate |
InChI |
InChI=1S/C13H20O4/c1-2-15-12(14)4-3-11-5-7-13(8-6-11)16-9-10-17-13/h3-4,11H,2,5-10H2,1H3/b4-3+ |
InChI-Schlüssel |
LBCIUUCNJXGWHX-ONEGZZNKSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1CCC2(CC1)OCCO2 |
Kanonische SMILES |
CCOC(=O)C=CC1CCC2(CC1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.